1-(4-Butylphenyl)propan-1-one
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Overview
Description
1-(4-Butylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O. It is a ketone derivative characterized by a butyl group attached to the para position of a phenyl ring, which is further connected to a propanone moiety. This compound is utilized in various fields, including chemistry, pharmaceuticals, and forensic science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)propan-1-one can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of tert-butylbenzene with propionyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is typically carried out in a solvent such as petroleum ether at a controlled temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Butylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Forensic Science: Utilized in the analysis of chemical residues and as a reference standard in forensic investigations.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation and reduction reactions, which modify the compound’s structure and activity .
Comparison with Similar Compounds
4’-tert-Butylacetophenone: Similar in structure but with an acetophenone moiety instead of a propanone group.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of a ketone.
4-tert-Butylphenol: Features a hydroxyl group attached to the phenyl ring.
Uniqueness: 1-(4-Butylphenyl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(4-butylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLZPUXULIVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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